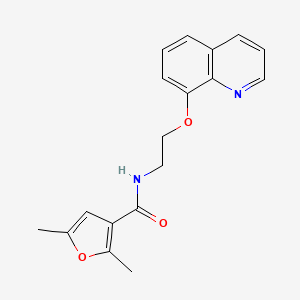
2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with two methyl groups and a carboxamide group. Additionally, the molecule contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The synthesis of such a compound would likely involve the formation of the furan ring, followed by various substitution reactions to add the methyl, carboxamide, and quinolin-8-yloxyethyl groups.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The electron-rich furan ring might undergo electrophilic aromatic substitution. The carboxamide group could participate in condensation reactions, and the quinoline moiety might undergo reactions typical for aromatic heterocycles .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Compounds structurally related to 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists. This research is pivotal in developing potential therapeutic agents for conditions influenced by 5-HT3 receptors, such as depression and anxiety (Mahesh et al., 2011).
Anticancer Activity
The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown promising results in inhibiting cancer cell growth. This research avenue explores the potential of structurally similar compounds as anticancer agents, highlighting their role in developing new therapeutic strategies (Deady et al., 2003).
Antimicrobial Properties
Research has also been conducted on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This suggests the relevance of structurally related compounds in combating microbial infections, offering a pathway to new antibiotics (Holla et al., 2006).
Influenza A Virus Inhibition
Furan-carboxamide derivatives, closely related to the compound of interest, have been identified as novel inhibitors of lethal H5N1 influenza A virus. This indicates the potential for developing antiviral drugs based on structural analogs of this compound, providing a new approach to treating influenza (Yongshi et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGVOFJTGCTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
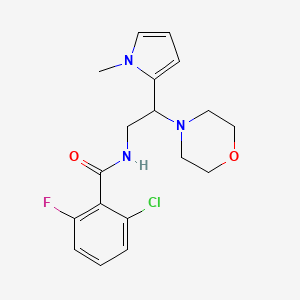
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)
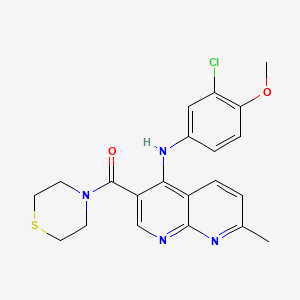
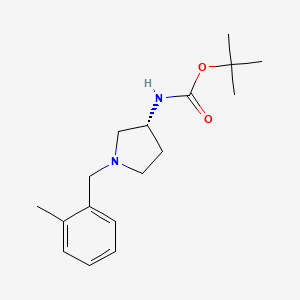
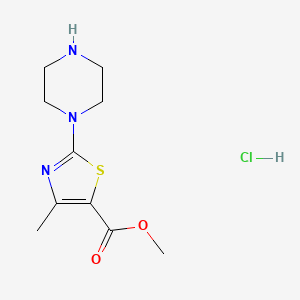
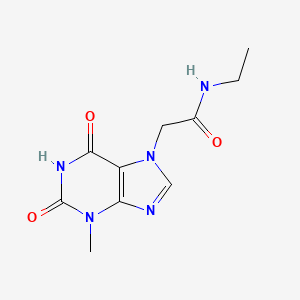

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)
